N-(3-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine
Overview
Description
N-(3-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C15H15N3OS2 and its molecular weight is 317.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.06565446 g/mol and the complexity rating of the compound is 347. The solubility of this chemical has been described as 0.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antifungal Applications
Compounds with thiazole derivatives have been synthesized and tested for their antifungal effects against types of fungi such as Aspergillus terreus and Aspergillus niger. These studies suggest that specific structural modifications can lead to compounds with significant antifungal properties, which could be relevant for developing new antifungal agents (Jafar et al., 2017).
Anticancer Activity
Thiazole derivatives have also been evaluated for their anticancer activity against various human cancer cell lines. The structural motifs present in these compounds may contribute to their ability to inhibit cancer cell growth, suggesting potential applications in cancer therapy. The design and synthesis of such compounds aim to explore their efficacy as anticancer agents, providing a basis for further investigation into similar structures (Yakantham et al., 2019).
Antimicrobial Properties
Research on Schiff bases derived from 1,3,4-thiadiazole compounds has revealed significant antimicrobial activities. These findings highlight the potential of thiazole and thiadiazole derivatives in creating effective antimicrobial agents, which could be extended to the study of N-(3-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine (Gür et al., 2020).
Polymeric Applications
The modification of polymers through the introduction of amine compounds, including thiazole derivatives, has been investigated for the development of materials with enhanced properties. These modifications can lead to polymers with increased thermal stability and biological activity, suggesting potential applications in materials science (Aly et al., 2015).
Properties
IUPAC Name |
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-9-14(21-10(2)16-9)13-8-20-15(18-13)17-11-5-4-6-12(7-11)19-3/h4-8H,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTDIBTZTJWIHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204469 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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